molecular formula C11H8N2O2 B159612 2,2'-Bipyridine-4-carboxylic acid CAS No. 1748-89-6

2,2'-Bipyridine-4-carboxylic acid

Cat. No. B159612
CAS RN: 1748-89-6
M. Wt: 200.19 g/mol
InChI Key: FRYSEKUUHUUJPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-Bipyridine-4-carboxylic acid is a well-known bipyridyl derivative . It is a member of the class of bipyridines that is 2,2’-bipyridine in which the hydrogens situated para to the ring nitrogens have been replaced by carboxy groups .


Synthesis Analysis

The synthesis of 2,2’-Bipyridine-4-carboxylic acid involves various methods . The structures of the complexes were solved by direct methods and refinements were carried out by using full matrix least-squares techniques .


Molecular Structure Analysis

The structure of 2,2’-Bipyridine-4-carboxylic acid consists of a polymeric three-dimensional network . The exposed location of the N atoms in 4,4′-bipyridine facilitates the accommodation of bigger carboxylic acids and leads to higher conformational flexibility compared to 2,2′-bipyridine .


Chemical Reactions Analysis

The primary amine of these modified oligomers reacted specifically with the N-hydroxysuccinimide ester of 4-carboxy-4’-methyl-2,2’-bipyridine to form bipyridine-labeled oligomers . These oligomers reacted with Ru (bpy)2 (H2O)2 (2+) to give oligonucleotides with covalently attached derivatives of Ru (bpy)3 (2+) .


Physical And Chemical Properties Analysis

2,2’-Bipyridine-4-carboxylic acid is a solid compound . Its empirical formula is C11H8N2O2 and it has a molecular weight of 200.19 .

Scientific Research Applications

Inhibition of Prolyl 4-Hydroxylase

2,2'-Bipyridine-4-carboxylic acid and its derivatives have been explored as inhibitors of prolyl hydroxylase. A study found that [2,2'-bipyridine]-5,5'-dicarboxylic acid is a potent inhibitor of this enzyme, with potential implications for therapeutic applications (Hales & Beattie, 1993).

Solid Form Screening in Coordination Chemistry

Bipyridine isomers, including 2,2'-bipyridine, have been used in solid form screening and crystal structure prediction, key in coordination chemistry. A study investigated their various solid-state forms, providing insights into their interactions and crystal energy landscapes (Braun, Hald, Kahlenberg, & Griesser, 2021).

Solar Light Harvesting and Electricity Conversion

2,2'-Bipyridine-4-carboxylic acid has been utilized in the synthesis of trinuclear ruthenium complexes for solar light harvesting. These complexes demonstrate high efficiencies in converting light to electricity, showcasing potential for renewable energy applications (Nazeeruddin, Liska, Moser, Vlachopoulos, & Grätzel, 1990).

Photophysical Properties of Lanthanide Complexes

Studies on 2,2'-bipyridine-4-carboxylic acid derivatives have explored their use in creating lanthanide complexes with notable photophysical properties. This research contributes to the development of advanced materials with potential applications in imaging and sensing (Krinochkin et al., 2019).

Metal-Containing Framework Materials

4,4'-Bipyridine-2-carboxylic acid, a related compound, has shown potential in forming metal-containing building blocks. These are useful in assembling mixed-metal framework materials, important in material science and catalysis (Chen et al., 2006).

Dye-Sensitized Solar Cells (DSCs)

2,2'-Bipyridine-4-carboxylic acid derivatives have been employed in the development of copper(I) complexes for use in dye-sensitized solar cells. This highlights their role in advancing solar energy technologies (Constable et al., 2009).

Integration in Metal–Organic Frameworks for Gas Capture

The compound has been used in the synthesis of zirconium-based metal–organic frameworks for hydrogen sulfide capture, demonstrating its utility in environmental applications (Nickerl et al., 2014).

Safety And Hazards

2,2’-Bipyridine-4-carboxylic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as Acute Tox. 4 Oral . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid prolonged or repeated exposure .

Future Directions

The exposed location of the N atoms in 4,4′-bipyridine facilitates the accommodation of bigger carboxylic acids and leads to higher conformational flexibility compared to 2,2′-bipyridine . This property could be leveraged for future applications and developments.

properties

IUPAC Name

2-pyridin-2-ylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c14-11(15)8-4-6-13-10(7-8)9-3-1-2-5-12-9/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRYSEKUUHUUJPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50433122
Record name 2,2'-BIPYRIDINE-4-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Bipyridine-4-carboxylic acid

CAS RN

1748-89-6
Record name [2,2′-Bipyridine]-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1748-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-BIPYRIDINE-4-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2'-Bipyridine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2,2'-Bipyridine-4-carboxylic acid
Reactant of Route 3
2,2'-Bipyridine-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
2,2'-Bipyridine-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2,2'-Bipyridine-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2,2'-Bipyridine-4-carboxylic acid

Citations

For This Compound
430
Citations
A Launikonis, PA Lay, AWH Mau… - Australian journal of …, 1986 - CSIRO Publishing
The oxidation of 4,4′-dimethyl-2,2′-bipyridine with potassium permanganate in water gives 2,2′-bipyridine-4,4′-dicarboxylic acid and 4′-methyl-2,2?-bipyridine-4-carboxylic acid. …
Number of citations: 63 www.publish.csiro.au
BM Bishop, DG McCafferty, BW Erickson - Tetrahedron, 2000 - Elsevier
The novel bipyridyl amino acid, 4′-aminomethyl-2,2′-bipyridyl-4-carboxylic acid (Abc), and related Boc- and Fmoc-protected derivatives were synthesized to provide high-affinity …
Number of citations: 34 www.sciencedirect.com
R Caspar, H Amouri, M Gruselle… - European Journal of …, 2003 - Wiley Online Library
Optically pure ruthenium complexes of the type Δ‐ or Λ‐[Ru(bpy) 2 (L−L)][PF 6 ] 2 [L−L = cmbpy = 4′‐methyl‐2,2′‐bipyridine‐4‐carboxylic acid (3a, b); L−L = dcbpy = 2,2′‐bipyridine…
BM Bishop - 1997 - search.proquest.com
The versatility of ligands based on 2, 2$\sp\prime $-bipyridine (bpy) has allowed their use in peptide assemblies and semi-caged metal complexes. We have designed and synthesized …
Number of citations: 2 search.proquest.com
N Nickita, G Gasser, P Pearson, MJ Belousoff… - Inorganic …, 2009 - ACS Publications
A new bidentate ligand bearing a single carboxylate functionality, 2-(2′-pyridyl)pyrimidine-4-carboxylic acid (cppH), has been prepared and applied in the synthesis of a series of …
Number of citations: 38 pubs.acs.org
CL He, FL Ren, XB Zhang, YY Dong, Y Zhao - Analytical sciences, 2006 - Springer
In this research, bis(2,2′-bipyridine)(4-methyl-2,2,-bipyridine-4′-carboxylic acid)ruthenium(II)-2PF 6 - complex (1), was first used as a fluorescent chemosensor to recognize Cu(II) in …
Number of citations: 12 link.springer.com
J Janis, M Jakonen, L Oresmaa, P Hirva… - …, 2010 - ACS Publications
The gas-phase behavior and stability of [RuX 2 (CO) 2 (dcbpy)], [OsX 2 (CO) 2 (dcbpy)], and [OsI 2 (CO) 2 (mcbpy)] (X = Cl, Br, I; dcbpy = 2,2′-bipyridine-4,4′-dicarboxylic acid; mcbpy …
Number of citations: 9 pubs.acs.org
F Havas, N Leygue, M Danel, B Mestre, C Galaup… - Tetrahedron, 2009 - Elsevier
We describe an efficient and scalable synthesis of 4-carbomethoxy-6,6′-dimethyl-2,2′-bipyridine starting from easily available substituted 2-halopyridines and based on the …
Number of citations: 48 www.sciencedirect.com
CH Su, IJ Chang - Journal of the Chinese Chemical Society, 1998 - Wiley Online Library
The acid dissociation constant, pK a , for the ground and excited states of ruthenium tris(4′‐methyl‐2,2′‐bipyridine‐4‐carboxylic acid) complex have been measured. The ground …
Number of citations: 2 onlinelibrary.wiley.com
JT Tamminen, ET Kolehmainen, MH Haapala, HT Salo… - Arkivoc, 2000 - researchgate.net
Novel 2, 2'-bipyridine-4, 4'-dicarboxylates 3a-3d of four bile acid methyl esters have been synthesized from 2, 2'-bipyridine-4, 4'-dicarboxylic acid 1 and the corresponding bile acid …
Number of citations: 11 www.researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.